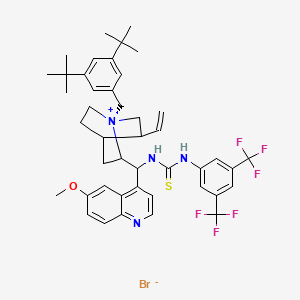![molecular formula C21H14O6 B14771363 5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C27H18O6. This compound is known for its unique structure, which includes three carboxylic acid groups attached to a benzene ring system. It is commonly used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to form stable structures with various metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves a multi-step process. One common method includes the following steps :
Starting Material: 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The starting material is oxidized using nitric acid (HNO3) in a water medium at 170°C for 24 hours.
Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to a weakly basic pH.
Acidification: The solution is then acidified with hydrochloric acid (HCl) to precipitate the product.
Purification: The solid product is filtered and dried under vacuum to obtain the final compound with a yield of approximately 76%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more carboxylic acid groups, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in MOFs, the compound acts as a ligand that coordinates with metal ions to form a porous structure capable of gas storage and separation .
Comparación Con Compuestos Similares
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its three carboxylic acid groups attached to a benzene ring system, which allows it to form more complex and stable structures compared to its simpler counterparts. This makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Propiedades
Fórmula molecular |
C21H14O6 |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H14O6/c22-19(23)13-6-4-12(5-7-13)14-2-1-3-15(8-14)16-9-17(20(24)25)11-18(10-16)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
Clave InChI |
XXJHTGVYMCCFAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


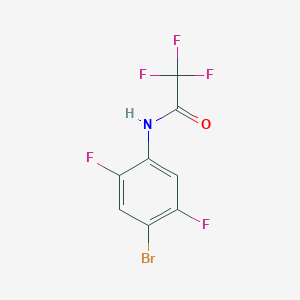
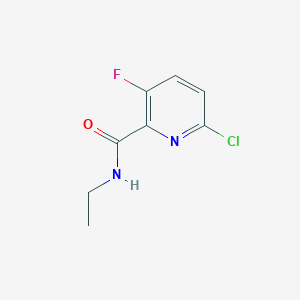
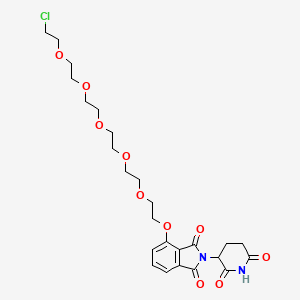
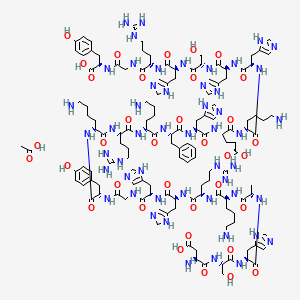
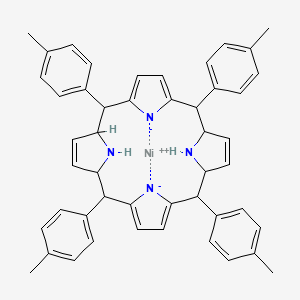
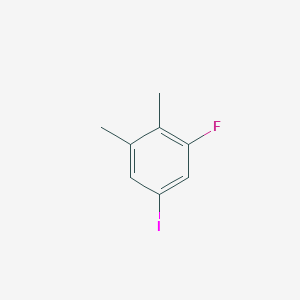
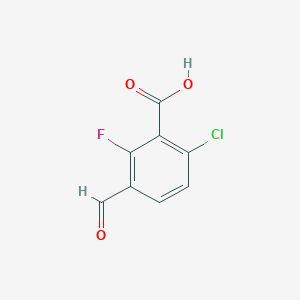
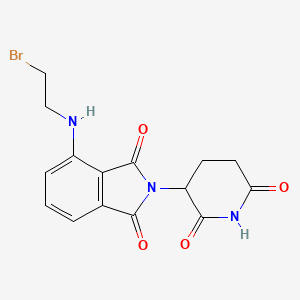
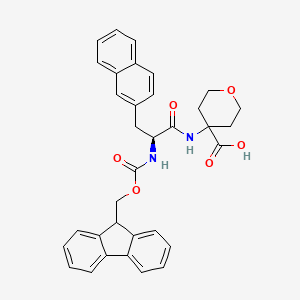
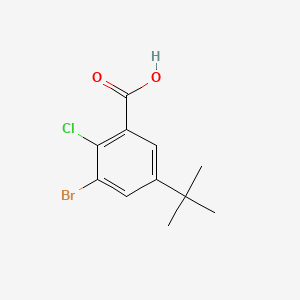
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)

